molecular formula C20H21FN2O2S2 B2611541 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 923234-42-8

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2611541
CAS No.: 923234-42-8
M. Wt: 404.52
InChI Key: KYFZZOBILGDIGG-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide ( 923234-42-8) is a synthetic organic compound with a molecular formula of C20H21FN2O2S2 and a molecular weight of 404.52 g/mol . This molecule is part of the thiazole family of compounds, which are recognized in medicinal chemistry as privileged structures with a broad spectrum of potential biological activities . Thiazole derivatives are frequently investigated as ligands for various biological targets and have shown relevance in therapeutic research areas including antimicrobial, antifungal, and antiviral applications . The structure of this particular compound integrates a benzenesulfonamide moiety with a 4-fluorophenyl-substituted thiazole ring, a design strategy often employed to create novel chemical entities for high-throughput screening and drug discovery programs. The presence of both sulfonamide and thiazole groups in a single molecule makes it a compound of significant interest for researchers exploring new bioactive molecules . This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)22-9-8-18-12-26-20(23-18)16-4-6-17(21)7-5-16/h4-7,10-12,22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFZZOBILGDIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. The process may include the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Fluorophenyl Group: The thiazole ring can be further functionalized by introducing the fluorophenyl group through a nucleophilic substitution reaction.

    Attachment of the Sulfonamide Group: The final step involves the sulfonation of the compound using sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares structural similarities with sulfonamide-triazole derivatives reported in (e.g., compounds [7–15]), which also incorporate fluorophenyl and sulfonyl groups. Key differences include:

  • Heterocyclic Core: The target compound uses a 1,3-thiazole ring, whereas analogues in feature 1,2,4-triazole rings.
  • Substituents : The trimethylbenzene sulfonamide in the target compound contrasts with the halogenated (Cl, Br) or unsubstituted phenylsulfonyl groups in derivatives. Methyl groups may enhance lipophilicity and steric bulk .
Table 1: Structural Comparison of Key Compounds
Compound Name/ID Core Structure Substituents on Sulfonyl Group Key Functional Groups Molecular Weight (g/mol)*
Target Compound Thiazole 2,4,5-Trimethylbenzene Sulfonamide, Fluorophenyl ~400 (estimated)
Compound [7–9] () Triazole 4-X-phenyl (X = H, Cl, Br) Thione, Fluorophenyl 420–460 (reported)
N-[2-(4-Fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine () Thiazoline None Amine, Fluorophenyl ~250 (estimated)

*Estimated values based on structural formulae.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s sulfonamide group would exhibit νS=O stretching at ~1150–1200 cm⁻¹ and νN-H at ~3300 cm⁻¹, consistent with ’s sulfonamides .
    • Unlike ’s triazole-thiones ([7–9]), the target lacks a C=S group (~1250 cm⁻¹), avoiding tautomerism-related spectral complexity .
  • Lipophilicity : The trimethylbenzene group likely increases logP compared to halogenated analogues (e.g., Cl/Br-substituted compounds in ), favoring membrane permeability .

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring attached to a 4-fluorophenyl group and a sulfonamide moiety. Its molecular formula is C20H23FN2O2SC_{20}H_{23}FN_2O_2S, with a molecular weight of approximately 354.44 g/mol. The presence of the thiazole and sulfonamide groups suggests a diverse range of potential biological activities.

Property Value
Molecular FormulaC20H23FN2O2S
Molecular Weight354.44 g/mol
Structural FeaturesThiazole ring, sulfonamide group

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activities. This compound has been studied for its effectiveness against various bacterial strains. For instance, compounds within this class have shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Thiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell growth and survival .

The biological activity of this compound is likely due to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : Interaction with cellular receptors could alter signaling pathways that regulate growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazole derivatives similar to this compound:

  • Antibacterial Efficacy : A study found that compounds with similar thiazole structures exhibited minimum inhibitory concentrations (MICs) against E. coli in the range of 10–50 µg/mL .
  • Anticancer Potential : In vitro assays demonstrated that thiazole derivatives could reduce the viability of cancer cell lines by up to 70% at concentrations of 50 µM .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its assembly?

The synthesis involves sequential formation of the thiazole ring and sulfonamide linkage. Key steps include:

  • Coupling 4-fluorophenyl-thiazole derivatives with ethylenediamine analogs.
  • Sulfonylation using 2,4,5-trimethylbenzenesulfonyl chloride under controlled pH (7–9) and temperature (60–80°C). Critical intermediates include 2-(4-fluorophenyl)-1,3-thiazole-4-ethylamine, which ensures structural integrity. Reverse-phase HPLC is used to monitor intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing its structural conformation?

  • 1H/13C NMR : Resolves regioisomerism in the thiazole and sulfonamide moieties. Key signals: thiazole C-H (δ 7.2–7.5 ppm), sulfonamide S=O (δ 3.1–3.3 ppm).
  • HRMS : Confirms molecular weight (expected [M+H]+: 447.12).
  • FT-IR : Validates sulfonamide S-O stretching (1150–1200 cm⁻¹) and thiazole C-N bonds (1650 cm⁻¹) .

Q. What biological assays are suitable for preliminary evaluation of its bioactivity?

  • Antimicrobial : Broth microdilution (CLSI guidelines) with S. aureus and E. coli.
  • Anticancer : MTT assays using HeLa or MCF-7 cell lines.
  • Target engagement : Fluorescence polarization assays for sulfonamide-binding proteins (e.g., carbonic anhydrase IX) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be systematically resolved?

  • Orthogonal assays : Validate antimicrobial activity via time-kill curves and anticancer effects through caspase-3 activation assays.
  • Structural analogs : Synthesize derivatives with modified sulfonamide substituents to isolate pharmacophore contributions.
  • Metabolite profiling : Use LC-MS to rule out off-target degradation products .

Q. What computational strategies predict its pharmacokinetic properties and target binding?

  • Molecular docking : AutoDock Vina with homology-modeled targets (e.g., EGFR kinase).
  • MD simulations : AMBER force fields to assess binding stability over 100 ns trajectories.
  • QSAR models : Incorporate Hammett σ values of fluorophenyl groups to predict logP and solubility .

Q. What challenges arise in X-ray crystallographic refinement, and how are they addressed?

  • Disordered substituents : Multi-conformer modeling in SHELXL for the thiazole-ethyl chain.
  • Anisotropic displacement : ISOR restraints refine fluorine atoms.
  • Twinning : TWIN/BASF commands address pseudo-merohedral twinning in crystals .

Q. How can synthesis yield be optimized during scale-up?

  • DOE analysis : Optimize solvent polarity (DMF > THF) and temperature (80°C) for sulfonylation.
  • Flow chemistry : Implement continuous reactors for exothermic coupling steps.
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progression .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported IC50 values across studies?

  • Assay standardization : Normalize data using reference inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Solvent controls : DMSO concentrations >0.1% may artificially suppress activity.
  • Structural validation : Compare crystallographic data (e.g., C–F bond lengths) to rule out polymorphic effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsMonitoring MethodYield Range
Thiazole formationEtOH reflux, 12 hTLC (hexane:EtOAc 3:1)60–75%
SulfonylationDMF, 80°C, N2 atmosphereHPLC (C18, 254 nm)45–60%

Q. Table 2. Spectroscopic Benchmarks

TechniqueDiagnostic SignalReference Compound
1H NMR (400 MHz)δ 2.2–2.4 ppm (CH3 groups)2,4,5-trimethylbenzene
HRMSm/z 447.12 ([M+H]+)Calibrated with PEG600

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